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Compound of Interest

Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-methoxypyridine has emerged as a crucial building block in medicinal chemistry,

offering a versatile platform for the synthesis of a diverse array of biologically active molecules.

[1] Its unique substitution pattern, featuring a reactive chlorine atom at the 3-position and a

methoxy group at the 2-position on the pyridine ring, allows for strategic and selective

functionalization. This guide provides a comprehensive overview of the chemical properties,

key synthetic transformations, and applications of 3-chloro-2-methoxypyridine in the

development of novel therapeutic agents.

Core Chemical Properties
The reactivity of 3-chloro-2-methoxypyridine is primarily governed by the interplay between

the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine

ring. This substitution pattern makes the 3-position susceptible to various palladium-catalyzed

cross-coupling reactions, enabling the facile introduction of a wide range of molecular

fragments.
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Property Value

Molecular Formula C₆H₆ClNO

Molecular Weight 143.57 g/mol

CAS Number 13472-84-9

Appearance Light yellow to yellow to orange clear liquid

Boiling Point 53 °C/3 mmHg

Density 1.25 g/mL

Key Synthetic Reactions and Experimental
Protocols
The chloro substituent at the 3-position serves as a versatile handle for forming new carbon-

carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.

The most pivotal of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-

coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds

between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction

is instrumental in the synthesis of biaryl structures, a common motif in many kinase inhibitors

and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 3-Chloro-2-
methoxypyridine

This protocol is adapted from established methods for structurally similar chloropyridines.[2]

Materials:

3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

Arylboronic acid (1.2 mmol, 1.2 equiv.)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

SPhos (0.04 mmol, 4 mol%)

Potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.)

Degassed 1,4-dioxane

Degassed water

Procedure:

To an oven-dried reaction vial, add 3-chloro-2-methoxypyridine, the arylboronic acid,

potassium phosphate, palladium(II) acetate, and SPhos.

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the vial.

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

coupled product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b078714?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine Reactants:
3-Chloro-2-methoxypyridine

Arylboronic acid
K3PO4, Pd(OAc)2, SPhos

Establish Inert Atmosphere
(Evacuate/Backfill with Ar/N2)

Add Degassed Solvents
(1,4-Dioxane/Water)

Heat Reaction Mixture
(100 °C, 12-24h)

Monitor Progress
(TLC/LC-MS)

Aqueous Workup
(EtOAc/Water Extraction)

Purify Product
(Column Chromatography)

Click to download full resolution via product page

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for

the introduction of a wide variety of amine-containing fragments.[3] This is a key transformation

for the synthesis of compounds targeting a vast array of receptors and enzymes.
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Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Chloro-2-
methoxypyridine

This protocol is based on general procedures for the amination of aryl chlorides.[4][5]

Materials:

3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

Amine (1.2 mmol, 1.2 equiv.)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

XPhos (0.03 mmol, 3 mol%)

Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)

Anhydrous, degassed toluene

Procedure:

In a glovebox, combine 3-chloro-2-methoxypyridine, the amine, cesium carbonate,

Pd₂(dba)₃, and XPhos in a reaction vial.

Add anhydrous, degassed toluene (5 mL) to the vial.

Seal the vial and remove it from the glovebox.

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite.

Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling
The Sonogashira coupling facilitates the reaction of 3-chloro-2-methoxypyridine with terminal

alkynes to form substituted alkynylpyridines.[6][7] These products can serve as key

intermediates for further elaboration or as final compounds with interesting biological

properties.

Experimental Protocol: General Procedure for Sonogashira Coupling of 3-Chloro-2-
methoxypyridine

This protocol is a general method for Sonogashira coupling of aryl halides.[8]

Materials:

3-Chloro-2-methoxypyridine (1.0 mmol, 1 equiv.)

Terminal alkyne (1.2 mmol, 1.2 equiv.)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

Copper(I) iodide (CuI, 0.06 mmol, 6 mol%)

Triethylamine (Et₃N, 2.0 mmol, 2 equiv.)

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

To a dry Schlenk flask under an inert atmosphere, add 3-chloro-2-methoxypyridine,

Pd(PPh₃)₂Cl₂, and CuI.

Add the anhydrous, degassed solvent followed by the terminal alkyne and triethylamine.

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

Dilute with an organic solvent and filter to remove the precipitated salts.

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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